molecular formula C10H11BrO B8505617 4-Bromo-2-ethoxy-1-vinylbenzene

4-Bromo-2-ethoxy-1-vinylbenzene

Cat. No. B8505617
M. Wt: 227.10 g/mol
InChI Key: YPSHTUNBAZRDNS-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Using a procedure analogous to that used to prepare 30A, 62C (2 g, 6.1 mmol) was reacted with trimethyl(vinyl)silane in a pressure vessel at 160° C. for 1 h and worked up in a manner similar as in 30A to yield 62D (1.4 g, 88%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.44 (t, J=7.03 Hz, 3 H) 4.02 (q, J=6.74 Hz, 2 H) 5.27 (d, J=10.99 Hz, 1 H) 5.74 (d, 1 H) 6.92-7.01 (m, 2 H) 7.04 (d, 1 H) 7.31 (d, J=7.91 Hz, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4](C)[CH:3]=1.BrC1C=CC(I)=[C:14]([O:19]CC)[CH:13]=1.C[Si](C)(C)C=C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH2:9])=[C:4]([O:19][CH2:14][CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)C
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)I)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C=C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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